molecular formula C18H24BrNO2 B13340506 tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate

tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate

Katalognummer: B13340506
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: ULBLEEIHHSBAGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a bromophenyl group and an azaspiro structure makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

The synthesis of tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate involves several steps. One common method includes the reaction of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate with 4-bromobenzyl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is used in the study of spirocyclic structures’ biological activities, including their potential as enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure provides stability and specificity to the compound, allowing it to bind effectively to its targets .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate can be compared with other spirocyclic compounds such as:

These comparisons highlight the uniqueness of tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2

Eigenschaften

Molekularformel

C18H24BrNO2

Molekulargewicht

366.3 g/mol

IUPAC-Name

tert-butyl 2-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(18)13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3

InChI-Schlüssel

ULBLEEIHHSBAGH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.